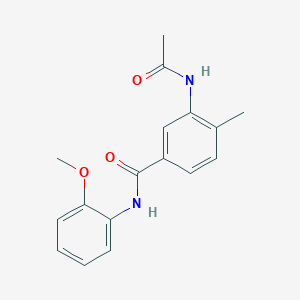
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide, also known as FPBA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between p53 and MDM2, which is crucial for the regulation of the p53 tumor suppressor pathway.
Mecanismo De Acción
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide binds to the hydrophobic pocket of MDM2, which is responsible for the binding of p53. This disrupts the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis, leading to the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce the stabilization and activation of p53 in various cancer cell lines, leading to the inhibition of tumor cell growth and the induction of apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to induce cell cycle arrest and senescence in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide is a potent and specific inhibitor of the p53-MDM2 interaction, making it a valuable tool for investigating the role of this pathway in cancer biology. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
Direcciones Futuras
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has the potential to be used as a therapeutic agent for the treatment of cancer. Future research should focus on the development of more potent and selective inhibitors of the p53-MDM2 interaction, as well as the identification of biomarkers that can predict the response to this compound treatment. In addition, the role of the p53-MDM2 pathway in other diseases, such as neurodegenerative disorders, should be investigated.
Métodos De Síntesis
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can be synthesized using a multistep process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine, followed by the reaction with pyridine-3-carboxaldehyde and sulfonyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been extensively used in scientific research as a tool to investigate the p53-MDM2 interaction. It has been shown to induce the stabilization and activation of p53, leading to the inhibition of tumor cell growth and the induction of apoptosis. This compound has also been used to study the role of the p53-MDM2 pathway in DNA damage response, cell cycle regulation, and senescence.
Propiedades
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-16-7-6-15(18(23)21-13-14-5-4-8-20-12-14)11-17(16)26(24,25)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDELVVWHAAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5025682.png)
![ethyl 2-methyl-4-[(3-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5025696.png)
![2,3-dichloro-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5025725.png)
![methyl 5-[4-(allyloxy)benzylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5025727.png)

![1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5025734.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B5025740.png)
![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)
![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5025749.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)
![4-[(3-chloro-1-adamantyl)carbonyl]morpholine](/img/structure/B5025753.png)
![4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5025764.png)
![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![3-({1-[4-(acetylamino)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5025772.png)